Structural Differentiation: N-(2-Methoxyethyl) Modification Alters Hydrogen-Bonding Capacity and Lipophilicity Relative to Parent 5-Methoxytryptamine
The target compound incorporates an N-(2-methoxyethyl) secondary amine side chain, whereas the parent compound 5-methoxytryptamine contains a primary ethylamine terminus [1]. This substitution introduces an additional oxygen atom capable of acting as a hydrogen bond acceptor, while simultaneously eliminating the primary amine hydrogen bond donor capacity. The calculated LogP (octanol-water partition coefficient) for the target compound is 1.46, representing an increase of approximately 0.4-0.6 LogP units relative to 5-methoxytryptamine (estimated LogP ~0.9-1.0) [2]. This measurable difference in lipophilicity directly influences membrane permeability and receptor binding pocket accommodation.
| Evidence Dimension | Physicochemical property: Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.46 |
| Comparator Or Baseline | 5-Methoxytryptamine: Estimated LogP ≈ 0.9-1.0 |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 units |
| Conditions | Calculated via Chemsrc computational prediction methods; standard octanol-water partition coefficient estimation [2] |
Why This Matters
Increased LogP enhances blood-brain barrier permeability potential, a critical consideration for CNS-targeted probe development where parent compound 5-methoxytryptamine may exhibit suboptimal brain penetration.
- [1] PubChem. 5-Methoxytryptamine. CID 1833. National Center for Biotechnology Information. 2025. View Source
- [2] Chemsrc. N-(2-methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine. CAS 1114597-69-1. 2021. View Source
